beta-Pinene

Description

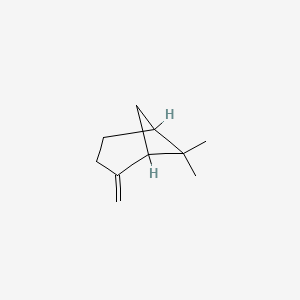

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-60-2 | |

| Record name | Poly(β-pinene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027049 | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Flash point : 88 °F, 88 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 at 25 °C, 0.867-0.871, 0.86 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1), 4.7 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

127-91-3 | |

| Record name | β-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-61.5 °C, -78.7 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of β-Pinene using NMR and IR

Introduction: The Structural Elucidation of a Prevalent Monoterpene

Beta-pinene (β-pinene) is a bicyclic monoterpene with the chemical formula C₁₀H₁₆.[1][2] As a primary component in the essential oils of many plants, including pine species, cumin, and hops, it is a cornerstone of the fragrance industry and a valuable chiral building block in synthetic chemistry.[3] Its distinct woody, pine-like aroma is instantly recognizable. Structurally, it is characterized by a bicyclo[3.1.1]heptane skeleton featuring an exocyclic double bond and a gem-dimethyl group, which present a unique spectroscopic fingerprint.[2][3]

For researchers and professionals in drug development and natural product chemistry, the accurate and unambiguous identification of β-pinene is paramount. Purity assessment, differentiation from its isomer α-pinene, and structural confirmation rely heavily on robust analytical techniques. This guide provides an in-depth exploration of two such core techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond simple data reporting to explain the causality behind the observed spectra and the rationale for the chosen analytical protocols, reflecting a field-proven approach to structural elucidation.

Part 1: Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The technique is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, provided that the vibration induces a change in the molecule's dipole moment.[4] For β-pinene, this allows for the rapid confirmation of key structural features, particularly its alkene and alkane moieties.

Experimental Protocol: Acquiring the IR Spectrum

Given that β-pinene is a neat liquid at room temperature, sample preparation is straightforward, designed to obtain a high-quality spectrum without interference from solvents.[2] The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample volume requirement.

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the final sample spectrum.

-

Sample Application: Place a single drop of β-pinene directly onto the center of the ATR crystal. A volume of 1-2 drops is sufficient.[5]

-

Spectrum Acquisition: Lower the ATR press to ensure firm contact between the liquid sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

Workflow for IR Spectroscopic Analysis

Caption: Experimental workflow for ATR-FTIR analysis of liquid β-pinene.

Interpretation of the β-Pinene IR Spectrum

The IR spectrum of β-pinene is dominated by absorptions corresponding to C-H and C=C bonds. Each peak provides a piece of the structural puzzle.

-

~3075 cm⁻¹ (Weak to Medium): =C-H Stretch. This absorption is characteristic of the C-H bonds on an sp²-hybridized carbon, confirming the presence of the alkene group.

-

2870-2970 cm⁻¹ (Strong): C-H Stretch. This series of strong, sharp peaks arises from the symmetric and asymmetric stretching of C-H bonds on the numerous sp³-hybridized carbons of the bicyclic alkane framework and methyl groups.

-

~1640 cm⁻¹ (Medium): C=C Stretch. This peak is a definitive indicator of the exocyclic carbon-carbon double bond. Its medium intensity is typical for a non-conjugated alkene.

-

1365 & 1383 cm⁻¹ (Medium): -C(CH₃)₂ Bending. This characteristic doublet is indicative of the gem-dimethyl group attached to the cyclobutane ring, a key structural feature of the pinane skeleton.[6] The two peaks arise from symmetric and asymmetric bending vibrations.

-

~880 cm⁻¹ (Strong): =CH₂ Out-of-Plane Bend. This strong absorption is highly diagnostic for a disubstituted C=CH₂ terminal alkene.[7] It results from the out-of-plane wagging motion of the two hydrogen atoms on the exocyclic methylene group.

Table 1: Key IR Absorption Bands for β-Pinene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3075 | C-H Stretch | sp² C-H (Alkene) |

| 2870-2970 | C-H Stretch | sp³ C-H (Alkane) |

| ~1640 | C=C Stretch | Exocyclic Alkene |

| 1365 & 1383 | C-H Bend | Gem-dimethyl split |

| ~880 | C-H Bend | =CH₂ Out-of-Plane Wag |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, making it the most powerful tool for unambiguous structure determination. We will examine both ¹H (proton) and ¹³C NMR to build a complete picture of the β-pinene molecule.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the standard IUPAC numbering for the pinane skeleton will be used.

Caption: Structure of β-pinene with IUPAC numbering for NMR assignment.

Experimental Protocol: Preparing the NMR Sample

Proper sample preparation is crucial for acquiring high-resolution NMR spectra. The primary goal is to dissolve the analyte in a deuterated solvent, which is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

Step-by-Step Protocol for NMR Sample Preparation:

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of β-pinene into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solvating power for nonpolar compounds like terpenes.[8]

-

Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[8]

-

Capping: Securely cap the NMR tube. Given β-pinene's volatility, ensuring a good seal is important to maintain a constant concentration during the experiment.[9][10]

-

Labeling: Clearly label the NMR tube with the sample identification.

Workflow for NMR Spectroscopic Analysis

Caption: General workflow for ¹H and ¹³C NMR analysis of β-pinene.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

-

Signals & Assignments: The spectrum of β-pinene shows several distinct signals corresponding to its 16 protons. The olefinic protons (H-10) are the most downfield due to the deshielding effect of the π-electron cloud. The methyl protons (H-8 and H-9) are the most upfield.

-

Chemical Causality: The bridgehead protons (H-1 and H-5) and the methylene protons on the six-membered ring (H-3, H-4, H-7) have complex splitting patterns (multiplets) due to coupling with multiple, chemically inequivalent neighbors. The rigid, bicyclic structure restricts bond rotation, leading to these complex patterns.

Table 2: ¹H NMR Data for β-Pinene in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-10a, H-10b | ~4.73 | Singlet (or narrow doublet) | 2H |

| H-5 | ~2.42 | Multiplet | 1H |

| H-3, H-4, H-7 | ~2.10 - 2.35 | Multiplet | 6H |

| H-1 | ~1.95 | Multiplet | 1H |

| H-9 (syn-CH₃) | ~1.27 | Singlet | 3H |

| H-8 (anti-CH₃) | ~0.85 | Singlet | 3H |

| Note: Exact chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency. The two olefinic protons at C-10 are diastereotopic and may appear as two distinct signals in high-field NMR. |

¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift is highly dependent on the carbon's hybridization and its bonding environment.

-

Signals & Assignments: β-Pinene has 10 carbon atoms and its spectrum displays 10 distinct signals, confirming the molecular formula.

-

Chemical Causality: The sp²-hybridized carbons of the double bond (C-2 and C-10) are the most downfield signals, with the quaternary C-2 appearing further downfield than the methylene C-10.[11] The sp³ carbons of the bicyclic frame appear in the aliphatic region, with the quaternary C-6 and the two methyl carbons (C-8 and C-9) being clearly identifiable.

Table 3: ¹³C NMR Data for β-Pinene in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~148.8 |

| C-10 | ~109.5 |

| C-1 | ~45.7 |

| C-5 | ~40.8 |

| C-6 | ~38.0 |

| C-7 | ~31.5 |

| C-3 | ~31.3 |

| C-4 | ~26.4 |

| C-9 (syn-CH₃) | ~25.9 |

| C-8 (anti-CH₃) | ~20.9 |

| Note: Data compiled from various sources.[12][13] Slight variations may occur. |

Conclusion: A Synergistic Approach to Structural Confirmation

The spectroscopic analysis of β-pinene serves as a prime example of synergistic analytical chemistry. Infrared spectroscopy provides a rapid and effective method for identifying the core functional groups—the exocyclic alkene and the saturated hydrocarbon framework, including the diagnostic gem-dimethyl group. Subsequently, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution structural proof. NMR confirms the precise number of carbon and hydrogen environments and maps out the intricate connectivity of the bicyclic system.

For the researcher, scientist, or drug development professional, mastering the interpretation of these spectra is not merely an academic exercise. It is a fundamental requirement for ensuring material identity, verifying purity, and building a foundation of trust in all subsequent experimental work. The protocols and interpretive logic detailed in this guide represent a robust, field-tested methodology for the complete and confident structural characterization of β-pinene.

References

- 1. β-Pinene [webbook.nist.gov]

- 2. This compound | C10H16 | CID 14896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. β-Pinene - Wikipedia [en.wikipedia.org]

- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Infrared absorption bands of α- and β-pinenes in the 8–14-μm atmospheric window region [opg.optica.org]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. (1S)-(1)-beta-Pinene(18172-67-3) 13C NMR [m.chemicalbook.com]

A Technical Guide to the Enantioselective Biological Activities of β-Pinene

Preamble: Chirality as a Cornerstone of Bioactivity

In the realm of natural products and drug development, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This principle of enantioselectivity is critical, as biological systems—composed of chiral proteins, enzymes, and receptors—are inherently stereospecific. The case of (+)-β-pinene versus (-)-β-pinene provides a compelling illustration of this principle. While structurally identical in terms of atomic connectivity, their differential interaction with biological targets leads to distinct and scientifically significant outcomes. This guide synthesizes the current understanding of their divergent activities, offering both field-proven insights and validated experimental frameworks for their investigation.

Section 1: Antimicrobial Activity: A Clear Case of Enantioselectivity

One of the most striking distinctions between the β-pinene enantiomers lies in their antimicrobial efficacy. The available evidence points to a significant, stereospecific activity profile, where the (+) enantiomer is a potent antimicrobial agent while the (-) enantiomer is largely inert.

Mechanistic Insights and Causality

The antimicrobial action of (+)-β-pinene is primarily attributed to its ability to disrupt microbial cell integrity. As a lipophilic monoterpene, it can intercalate into the lipid bilayer of cell membranes, increasing permeability and leading to the leakage of essential intracellular components and dissipation of ion gradients. This physical disruption is a key factor in its microbicidal effects.

Furthermore, studies suggest more specific interactions. For instance, in fungi like Candida species, (+)-β-pinene's mechanism may involve interference with the cell wall, a hypothesis supported by the observation that its minimum inhibitory concentration (MIC) increases in the presence of an osmotic protectant like sorbitol[1]. Molecular docking simulations have also pointed towards interactions with critical fungal enzymes such as delta-14-sterol reductase, an essential component of the ergosterol biosynthesis pathway[1]. This dual-pronged attack—general membrane disruption and specific enzyme inhibition—underpins its potent antifungal activity. The inactivity of (-)-β-pinene strongly suggests that the specific chirality of the (+) enantiomer is required for a precise fit into the active or allosteric sites of target enzymes, a classic example of a chiral lock-and-key mechanism[2][3].

Quantitative Comparison of Antimicrobial Activity

The disparity in activity is best illustrated by quantitative data from susceptibility testing.

| Microorganism | Test | (+)-β-Pinene MIC (µg/mL) | (-)-β-Pinene MIC (µg/mL) | Reference |

| Candida albicans | MIC | 117 - 4,150 | >20,000 | [2][3] |

| Cryptococcus neoformans | MIC | 117 - 4,150 | >20,000 | [2][3] |

| Methicillin-resistant S. aureus (MRSA) | MIC | 117 - 4,150 | >20,000 | [2][3] |

| Rhizopus oryzae | MIC | 117 - 4,150 | >20,000 | [4] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Workflow: MIC & MBC/MFC Determination

The following diagram outlines a robust workflow for assessing the antimicrobial activity of hydrophobic compounds like β-pinene. The causality is embedded in the steps: a standardized inoculum is critical for reproducibility, and the inclusion of a solubilizing agent is non-negotiable for ensuring the test compound is bioavailable.

Caption: Workflow for MIC and MBC/MFC determination.

Protocol: Broth Microdilution for MIC/MBC Determination

This protocol is a self-validating system; the controls confirm the viability of the organism, the sterility of the medium, and the non-inhibitory nature of the solvent at the concentration used.

-

Preparation:

-

Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. Supplement the broth with a non-inhibitory concentration of a solubilizing agent (e.g., 0.5% v/v Tween 80 or 1% DMSO) to ensure pinene solubility[5][6].

-

Prepare stock solutions of (+)-β-pinene and (-)-β-pinene in the chosen solvent.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of each enantiomer in the supplemented broth to achieve a range of final concentrations (e.g., from 8000 µg/mL down to 15.6 µg/mL).

-

-

Inoculum Preparation:

-

Grow the test microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the supplemented broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well containing the diluted pinenes.

-

Include a positive control (broth + inoculum, no pinene), a negative control (broth only), and a solvent control (broth + inoculum + solvent at the highest concentration used).

-

Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 30°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

MBC/MFC Determination:

-

From each well that shows no visible growth (at and above the MIC), plate a 10 µL aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

-

Incubate the agar plates until growth is visible in the growth control subculture.

-

The MBC (Minimum Bactericidal Concentration) or MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum[5].

-

Section 2: Anti-inflammatory Effects: Probing Enantiomeric Selectivity

Inflammation is a complex biological response involving multiple signaling pathways. While β-pinene is known to possess anti-inflammatory properties, the specific contributions of its enantiomers are less defined than in the antimicrobial context[8][9]. However, research on the closely related α-pinene provides a strong rationale for expecting enantioselectivity. Studies on human chondrocytes have shown that (+)-α-pinene is significantly more effective than (-)-α-pinene at inhibiting key inflammatory pathways, including NF-κB and JNK activation[10].

Putative Mechanism: Inhibition of Pro-inflammatory Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. When stimulated by pro-inflammatory signals like Interleukin-1β (IL-1β), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it triggers the transcription of genes encoding pro-inflammatory mediators like iNOS (inducible nitric oxide synthase) and various cytokines. The demonstrated ability of pinenes to suppress this pathway suggests they may act by preventing IκB degradation or inhibiting NF-κB nuclear translocation[10]. The superior activity of the (+)-enantiomer of α-pinene implies a specific interaction with a chiral component of this pathway, such as an upstream kinase or receptor.

Caption: Hypothesized inhibition of the NF-κB pathway by β-pinene.

Protocol: In Vitro Inhibition of Protein Denaturation

This widely used, simple in vitro assay models inflammation by measuring the ability of a compound to prevent the heat-induced denaturation of protein, analogous to the protein denaturation that occurs during inflammatory processes[11][12].

-

Reaction Mixture Preparation:

-

For each sample, prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and 0.2 mL of fresh hen's egg albumin.

-

Add 2.0 mL of varying concentrations of the test compounds ((+)-β-pinene, (-)-β-pinene, dissolved in a minimal amount of DMSO and diluted with PBS) to the mixture. Final concentrations could range from 100 to 1000 µg/mL.

-

-

Controls:

-

Prepare a control sample containing 2.0 mL of PBS instead of the test compound.

-

Use a standard anti-inflammatory drug, such as Diclofenac sodium, at similar concentrations for comparison.

-

-

Incubation:

-

Incubate all samples at 37°C for 15 minutes.

-

Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] * 100

-

A higher percentage of inhibition indicates greater anti-inflammatory activity.

-

Section 3: Neuroactive Potential: An Unresolved Enantiomeric Question

The effects of β-pinene enantiomers on the central nervous system (CNS) are of significant interest, particularly concerning acetylcholinesterase (AChE) inhibition for cognitive enhancement and anxiolytic-like activity for mood disorders. However, this is an area where the literature often lacks enantiomeric specificity, presenting a critical research gap.

Acetylcholinesterase (AChE) Inhibition

AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the synaptic cleft, a key strategy in managing Alzheimer's disease. While β-pinene has been reported to inhibit AChE, the data is often for racemic mixtures or is unspecified. This makes it impossible to determine if one enantiomer is more active or if they contribute equally.

| Compound | Activity | Concentration | Source |

| β-Pinene (unspecified) | 48.5% Inhibition | 1 mM | [13] |

| β-Pinene (unspecified) | IC₅₀ ≈ 1500 µM | [14] | |

| (+)-β-Pinene | Data Not Available | ||

| (-)-β-Pinene | Data Not Available |

Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Anxiolytic-like Activity

Assessing anxiolytic activity in preclinical models relies on observing animal behavior in conflict tests, which pit the innate drive to explore against the fear of open, exposed spaces[15]. While β-pinene has been investigated for these effects, comparative studies between the (+) and (-) enantiomers are scarce. Given the stereospecificity of CNS receptors, such as GABA and serotonin receptors, it is highly probable that an enantioselective effect exists.

Experimental Workflow: Assessing Anxiolytic-like Activity

A multi-test workflow is essential for building a strong case for anxiolytic activity, as it helps to rule out confounding factors like sedation or hyperactivity.

Caption: Decision workflow for assessing anxiolytic activity.

Protocol: Elevated Plus Maze (EPM) Assay

The EPM is a gold-standard behavioral paradigm for screening anxiolytic agents in rodents[16][17].

-

Apparatus: A plus-shaped maze raised above the floor (e.g., 50 cm), with two opposite arms enclosed by high walls and two opposite arms open.

-

Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

-

Administration: Administer the test compounds ((+)-β-pinene, (-)-β-pinene), a vehicle control (e.g., saline with Tween 80), or a positive control (e.g., diazepam) via the intended route (e.g., intraperitoneal injection) 30-60 minutes before testing.

-

Testing:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera for unbiased scoring.

-

-

Scoring and Analysis:

-

Key parameters to score are:

-

Number of entries into the open arms.

-

Time spent in the open arms.

-

Number of entries into the closed arms.

-

Time spent in the closed arms.

-

-

An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in the total number of arm entries (which would suggest hyperactivity).

-

Section 4: Cytotoxicity and Therapeutic Index

A critical aspect of drug development is determining a compound's therapeutic window—the range between its effective concentration and its toxic concentration. Studies have shown that at higher concentrations, (+)-β-pinene exhibits cytotoxicity. For example, a concentration of 250 µg/mL was found to reduce the viability of murine macrophages to 57.7%[2][3][18]. This is noteworthy because these cytotoxic concentrations are in a similar range to the higher MIC values observed for some microorganisms. This underscores the importance of evaluating both efficacy and toxicity to ascertain the potential therapeutic index of each enantiomer for specific applications. Interestingly, some research also points to a synergistic antitumor effect when β-pinene is combined with chemotherapeutic agents like paclitaxel, suggesting a potential role in oncology[19][20].

Conclusion and Future Directions

The biological activities of the β-pinene enantiomers are a clear demonstration of nature's stereospecificity. The evidence strongly supports that (+)-β-pinene is the primary driver of the antimicrobial effects, while (-)-β-pinene is largely inactive in this regard. This distinction has significant implications for the standardization of essential oils and the development of natural antimicrobial agents.

In contrast, the landscape of anti-inflammatory and neuroactive effects remains less defined. While the potential for enantioselectivity is high, based on analogous molecules and the chiral nature of biological targets, there is a clear and pressing need for head-to-head comparative studies. Researchers and drug development professionals should prioritize the following:

-

Directly compare the anti-inflammatory efficacy of (+)- and (-)-β-pinene in both in vitro cellular models (e.g., LPS-stimulated macrophages) and in vivo models.

-

Systematically evaluate the neuroactive potential of each enantiomer, specifically for AChE inhibition and anxiolytic-like properties using the validated protocols outlined in this guide.

-

Elucidate the mechanisms of action for any observed enantioselective effects, using molecular docking, receptor binding assays, and pathway analysis.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of these versatile natural compounds, moving from generalized claims to precise, enantiomer-specific applications.

References

- 1. Antifungal Activity, Mode of Action, Docking Prediction and Anti-biofilm Effects of (+)-β-pinene Enantiomers against Candida spp [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hypoglycemic, Hypolipidemic, and Anti-Inflammatory Effects of Beta-Pinene in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 17. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synergistic antitumor effect of α-pinene and β-pinene with paclitaxel against non-small-cell lung carcinoma (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Landscape of β-Pinene Derivatives

Abstract

β-pinene, a bicyclic monoterpene naturally abundant in the essential oils of coniferous trees and various plants, serves as a versatile and renewable scaffold for chemical synthesis.[1][2] Its inherent biological activities, coupled with the potential for structural modification, have positioned β-pinene and its derivatives as compelling candidates in modern drug discovery. This technical guide provides an in-depth exploration of the core pharmacological properties of these compounds, moving beyond a simple catalog of effects to elucidate the underlying mechanisms of action, present robust experimental validation, and offer actionable protocols for researchers in the field. We will dissect the anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities of β-pinene derivatives, grounding each section in field-proven methodologies and data-driven insights to empower drug development professionals.

Introduction: The β-Pinene Scaffold

Pinene (C₁₀H₁₆) exists as two primary isomers, α- and β-pinene, which are foundational components of essential oils.[1] While structurally similar, the exocyclic double bond of β-pinene offers unique reactivity for chemical derivatization, allowing for the synthesis of novel compounds with enhanced or entirely new pharmacological profiles.[2][3] These derivatives are not mere chemical curiosities; they represent a promising frontier in the development of therapeutics ranging from anti-infectives to oncology agents.[4][5] The journey from raw, natural β-pinene to a targeted therapeutic agent involves strategic chemical modifications, such as hydroboration, oxidation, and the splicing of bioactive substructures like thiazole or amide groups, to optimize potency and selectivity.[3][5]

Biosynthesis and Chemical Versatility

The pinene skeleton is a bicyclo[3.1.1]heptane system, a strained yet stable arrangement that provides a unique three-dimensional structure for molecular interactions.[2] This structure is assembled in plants from geranyl pyrophosphate. Its chemical versatility allows for ring-opening reactions, functional group additions, and polymerization, making it a valuable chiral building block in asymmetric synthesis.[2][4]

Diagram 1.1: Synthetic Utility of β-Pinene

A simplified workflow illustrating the transformation of β-pinene into more complex, pharmacologically active derivatives.

Caption: Synthetic pathways from β-pinene to key intermediates.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a hallmark of numerous diseases, making the pursuit of novel anti-inflammatory agents a priority. β-pinene and its derivatives have demonstrated significant potential in this area, acting through mechanisms that modulate key inflammatory pathways.[6][7]

Mechanism of Action: Attenuation of the Inflammatory Cascade

Research indicates that β-pinene exerts its anti-inflammatory effects by reducing the production of pro-inflammatory mediators. In diabetic rat models, oral administration of β-pinene led to a marked decrease in leukocyte migration and carrageenan-induced paw edema, a classic model of acute inflammation.[6][8][9] This effect is likely tied to the inhibition of signaling pathways such as NF-κB, which is a central regulator of the inflammatory response.[10] The analgesic properties often accompany this anti-inflammatory action, as the reduction in inflammatory mediators subsequently reduces nociceptor sensitization.[1]

Diagram 2.1: Anti-inflammatory Signaling Pathway

This diagram illustrates the proposed mechanism by which β-pinene derivatives may inhibit the inflammatory response.

References

- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel β-pinene-based thiazole derivatives as potential anticancer agents via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Beta-pinene: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Hypoglycemic, Hypolipidemic, and Anti-Inflammatory Effects of this compound in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of β-Pinene in Plant Defense Mechanisms

Abstract

β-Pinene, a bicyclic monoterpene, is a pivotal component of the complex chemical arsenal plants deploy for defense. This guide provides an in-depth technical examination of its multifaceted roles, moving beyond a simple catalog of functions to explore the underlying biochemical and ecological principles. We will dissect the biosynthesis of β-pinene, detailing its enzymatic production and transcriptional regulation. The guide will then elucidate its function in direct defense, where it acts as a potent antimicrobial and antifeedant agent, and in indirect defense, where it serves as a critical infochemical for recruiting the natural enemies of herbivores. Furthermore, we explore its sophisticated role as a signaling molecule in both intra-plant systemic acquired resistance (SAR) and inter-plant communication. This document synthesizes current research to provide detailed experimental protocols for the collection, analysis, and bio-assay of β-pinene, equipping researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and harness its properties.

Introduction to Plant Chemical Defenses

Plants, as sessile organisms, have evolved a sophisticated and dynamic defense system based on a vast array of chemical compounds. These compounds are broadly categorized into primary and secondary metabolites. While primary metabolites are essential for growth and development, secondary metabolites, such as terpenoids, phenolics, and nitrogen-containing compounds, mediate the plant's interactions with its environment.[1] Among these, Volatile Organic Compounds (VOCs) are critical, acting as airborne signals that govern interactions with pollinators, herbivores, pathogens, and even neighboring plants.[2]

Terpenoids, the largest class of secondary metabolites, are derived from five-carbon isoprene units and exhibit immense structural diversity.[1] This guide focuses on β-pinene, a prominent bicyclic monoterpene found in the essential oils of numerous plants, including conifers, rosemary, and sage.[3][4] It is a key player in both constitutive and induced defense strategies, offering a compelling model for studying the intricacies of chemical ecology.

The Biochemical Foundation: Biosynthesis of β-Pinene

The production of β-pinene is a testament to the elegance of plant metabolic engineering. It begins with the synthesis of the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP or DXP) pathway.[5][6]

A head-to-tail condensation of IPP and DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).[5] The final and decisive step is the complex cyclization of GPP, catalyzed by a specific monoterpene synthase, namely a pinene synthase (PS). This enzyme facilitates the conversion of the acyclic GPP into the strained bicyclic structure of pinene.[3][5] Notably, a single pinene synthase enzyme can often produce both α- and β-pinene, with the ratio of these isomers being a species- and enzyme-specific characteristic.[5][7]

Caption: Core biosynthesis pathway from C5 precursors to β-pinene.

The biosynthesis of β-pinene is tightly regulated. Studies in Artemisia annua have revealed that the expression of β-pinene synthase is not constitutive but follows a circadian and diurnal rhythm, with transcript levels peaking during the day.[7] This suggests that its production is controlled primarily at the transcriptional level and is synchronized with periods of high photosynthetic activity and potential herbivore pressure.[7] Production is often localized to specific tissues, such as the glandular trichomes on leaves and stems, which are specialized VOC synthesis and storage sites.[7]

Direct Defense Mechanisms Mediated by β-Pinene

Direct defense involves strategies that have an immediate negative impact on herbivores and pathogens. β-pinene contributes significantly through its toxicity, repellent, and antifeedant properties.

Repellency and Toxicity to Herbivores

Pinenes are well-documented for their ability to deter insect feeding.[3] As a major component of resin in conifers, they create a physical and chemical barrier against bark beetles and other boring insects.[8] The volatile nature of β-pinene allows it to act as an airborne repellent, discouraging herbivores from landing and feeding. If ingested, it can be toxic, interfering with metabolic processes or acting as a neurotoxin, thus reducing herbivore growth, development, and survival.[9]

Antimicrobial and Antifungal Activity

β-pinene exhibits broad-spectrum antimicrobial activity against a range of plant pathogens.[10] Its lipophilic nature allows it to disrupt the integrity of fungal cell membranes and interfere with essential processes like ergosterol biosynthesis, which is vital for fungal cell structure.[11] Research has demonstrated the efficacy of β-pinene and its derivatives against fungi such as Colletotrichum gloeosporioides and Fusarium proliferatum.[12][13] Interestingly, studies often show that the enantiomeric form of the molecule is critical, with the (+)-enantiomers of both α- and β-pinene frequently exhibiting stronger microbicidal activity than their (-)-counterparts.[14][15] The development of novel fungicides based on β-pinene derivatives is an active area of research, with some synthetic derivatives showing significantly enhanced potency compared to the parent compound.[12][16]

| Pathogen | Compound | Bioactivity (IC₅₀ / MIC) | Reference |

| Colletotrichum acutatum | Derivative 3a | 0.538 µg/mL (EC₅₀) | [16] |

| Colletotrichum gloeosporioides | Derivative 4r | 21.64 µmol/L (IC₅₀) | [12] |

| Candida albicans | (+)-β-Pinene | 117-4,150 µg/mL (MIC range) | [14] |

| MRSA | (+)-β-Pinene | 117-4,150 µg/mL (MIC range) | [14] |

Table 1: Summary of reported antifungal and antimicrobial activities of β-pinene and its derivatives. IC₅₀ (half-maximal inhibitory concentration), MIC (minimal inhibitory concentration), EC₅₀ (half-maximal effective concentration).

Indirect Defense and Systemic Signaling

Perhaps the most sophisticated role of β-pinene is in mediating complex ecological interactions and coordinating plant-wide defense responses.

Indirect Defense: A "Cry for Help"

When attacked by herbivores, many plants dramatically increase their emission of specific VOC blends, a phenomenon often described as a "cry for help." β-pinene is a common and crucial component of these herbivore-induced plant volatiles (HIPVs). These volatiles are not primarily intended to deter the attacking herbivore but rather to attract the natural enemies of that herbivore, such as predatory insects and parasitic wasps.[9] For example, pine trees attacked by sawflies release terpenoids that attract egg parasitoids, which then destroy the herbivore eggs, a clear demonstration of an indirect defense mechanism.[17] This tritrophic interaction benefits the plant by reducing herbivore load and is a cornerstone of chemical ecology.

Intra-Plant Signaling and Systemic Acquired Resistance (SAR)

Beyond its external roles, β-pinene functions as an internal signaling molecule. Research in Arabidopsis thaliana has shown that the emission of α- and β-pinene is associated with Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following a localized pathogen attack.[18]

Exposure of healthy plants to a mixture of α- and β-pinene was found to induce key elements of the SAR pathway.[18] This includes the accumulation of reactive oxygen species (ROS), which act as secondary messengers, and the upregulation of SAR-related genes like PR1 (PATHOGENESIS-RELATED 1) and AZI1 (AZELAIC ACID INDUCED 1).[18] The induction of resistance by pinenes is dependent on the salicylic acid (SA) biosynthesis and signaling pathway.[18] This indicates that β-pinene acts as a mobile signal that can travel within the plant to prime or activate defenses in distal, yet-unaffected tissues.

Caption: Simplified signaling cascade of β-pinene's role in SAR.

Inter-Plant Communication

The volatility that makes β-pinene an effective repellent also allows it to serve as an airborne signal between different plants. When a plant releases β-pinene in response to an attack, neighboring plants can detect this chemical cue.[18] This "eavesdropping" allows the receiving plant to prime its own defenses, preparing for a potential future attack without having been damaged itself. This plant-to-plant communication can lead to community-level induced resistance, demonstrating the profound impact of VOCs on ecosystem dynamics.[18]

Methodologies for Studying β-Pinene in Plant Defense

Investigating the role of β-pinene requires robust and sensitive analytical techniques. The choice of methodology depends on the research question, whether it is identifying constitutive emissions, quantifying induced responses in real-time, or assessing biological activity.

Protocol: Volatile Organic Compound (VOC) Collection

The primary challenge in VOC analysis is capturing these low-concentration compounds without introducing contamination or artifacts.

Protocol 1: Dynamic Headspace ("Push-Pull") Collection This method is ideal for quantifying emission rates from whole plants or individual leaves over time.

-

Chamber Setup: Enclose the plant material (e.g., a single leaf or whole plant) in an inert, non-emitting chamber (e.g., a glass vessel or Nalophan® bag).

-

Air Inlet: Push purified, hydrocarbon-free air into the chamber at a controlled, constant flow rate (e.g., 0.5-1.0 L/min). This creates positive pressure and ensures a consistent flow over the plant tissue.

-

Air Outlet & Trap: At an outlet port, pull air from the chamber through an adsorbent trap at a slightly lower flow rate than the inlet. The trap contains a material like Porapak™ Q or Tenax® TA that adsorbs the VOCs.

-

Sampling Duration: Collect volatiles for a defined period (e.g., 1-4 hours), ensuring the total volume of air pulled does not exceed the breakthrough volume of the adsorbent.

-

Elution: After collection, elute the trapped VOCs from the adsorbent using a high-purity solvent (e.g., hexane or dichloromethane) for analysis.

Causality: The push-pull system prevents ambient air from being drawn into the chamber, ensuring that only volatiles emitted by the plant are collected. Using a known flow rate and duration allows for the calculation of emission rates (e.g., ng g⁻¹ h⁻¹).

Protocol 2: Static Headspace - Solid Phase Microextraction (SPME) SPME is a solvent-free, rapid technique excellent for qualitative or semi-quantitative profiling of VOCs in a contained space.[19]

-

Sample Enclosure: Place the plant tissue in a sealed, airtight glass vial of a known volume.[19]

-

Equilibration: Allow the system to equilibrate for a set period (e.g., 30-60 minutes) at a constant temperature to allow volatiles to accumulate in the headspace.

-

Fiber Exposure: Introduce the SPME device through the vial's septum and expose the adsorbent-coated fiber (e.g., PDMS/DVB) to the headspace for a predetermined time (e.g., 20-40 minutes).[19]

-

Desorption: Retract the fiber into its needle, remove it from the vial, and immediately insert it into the hot injection port of a gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column.[19]

Causality: SPME relies on the partitioning equilibrium of analytes between the sample, the headspace, and the fiber coating. It is highly sensitive for detecting trace volatiles but is more difficult to use for absolute quantification than dynamic headspace collection.

Protocol: Quantification and Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying complex volatile mixtures.[20]

-

Injection: Introduce the sample (either a liquid solvent extract or via SPME thermal desorption) into the GC injection port, typically set at 250°C.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.) suitable for terpene analysis.

-

Temperature Program: A typical oven program would be: hold at 40°C for 3 min, then ramp at 5°C/min to 240°C, and hold for 5 min.[7] This gradient separates compounds based on their boiling points and column interactions.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Detection (MS): Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Identification: Identify β-pinene by comparing its retention time and mass spectrum with those of an authentic chemical standard (e.g., from Sigma-Aldrich). The mass spectrum of β-pinene has characteristic ions at m/z 93 (base peak), 69, 77, and 136 (molecular ion).

-

Quantification: Create a calibration curve using known concentrations of the authentic standard to quantify the amount of β-pinene in the samples. An internal standard (e.g., n-nonane) added before extraction can correct for variations in sample preparation and injection volume.

References

- 1. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 2. Volatile organic compound - Wikipedia [en.wikipedia.org]

- 3. Pinene - Wikipedia [en.wikipedia.org]

- 4. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and Functional Characterization of a β-Pinene Synthase from Artemisia annua That Shows a Circadian Pattern of Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Derivatization of Natural Compound β-Pinene Enhances Its In Vitro Antifungal Activity against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Monoterpenes Support Systemic Acquired Resistance within and between Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

β-Pinene: A Versatile Bio-renewable Precursor for Complex Terpenoid Synthesis

An In-depth Technical Guide:

Abstract

β-Pinene, a primary constituent of turpentine, stands as a pivotal, bio-renewable chiral building block for the chemical industry. Its strained bicyclo[3.1.1]heptane framework and reactive exocyclic double bond offer a unique entry point for a multitude of synthetic transformations. This guide provides an in-depth exploration of the core synthetic strategies that leverage β-pinene as a precursor for a diverse array of valuable terpenoids, ranging from fragrances and flavorings to key intermediates for pharmaceuticals and vitamins. We will dissect the causality behind key experimental choices in thermal rearrangements, selective oxidations, epoxide ring-opening reactions, and isomerization pathways, providing field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols and mechanistic diagrams are presented to ensure both conceptual understanding and practical applicability.

Introduction: The Strategic Importance of β-Pinene

Terpenoids represent one of the largest and most structurally diverse families of natural products, with profound applications in the fragrance, food, pharmaceutical, and polymer industries. The drive towards sustainable chemical manufacturing has placed immense value on readily available, renewable feedstocks. β-Pinene, sourced predominantly from the fractional distillation of turpentine—a byproduct of the paper and pulp industry—is a standout candidate.

Unlike its endocyclic isomer, α-pinene, the exocyclic double bond of β-pinene is less sterically hindered, offering a site for selective chemical attack. Furthermore, the inherent chirality and conformational rigidity of its bicyclic structure make it an invaluable starting material for asymmetric synthesis. This guide will illuminate the primary synthetic avenues branching from this versatile precursor.

Thermal Rearrangement: A Gateway to Acyclic Monoterpenoids

One of the most significant industrial transformations of β-pinene is its thermal isomerization to myrcene, an acyclic triene. This reaction is a cornerstone of the fragrance industry, as myrcene is the primary precursor for the large-scale synthesis of commercially vital terpenoids such as linalool, geraniol, nerol, and myrac aldehyde.

Causality and Mechanism: The transformation is an electrocyclic reaction initiated by the thermal cleavage of the strained cyclobutane ring. This process is typically performed at high temperatures (400-600°C) in the gas phase, often under vacuum to minimize side reactions. The reaction proceeds via a concerted, pericyclic mechanism, which is entropically favored at elevated temperatures. While the reaction can proceed without a catalyst, various materials, including zeolites, can be used to influence reaction conditions.

Visualization of the Pyrolysis Pathway

The pyrolysis of β-pinene is a foundational industrial process that unlocks the synthesis of numerous acyclic terpenoids. This reaction proceeds via a high-temperature, uncatalyzed electrocyclic ring-opening.

Caption: High-temperature pyrolysis of β-pinene to myrcene.

Data Presentation: Pyrolysis Yields

The yield of myrcene is highly dependent on reaction temperature and residence time. Optimal conditions are a balance between achieving a high conversion rate of β-pinene and minimizing the subsequent decomposition or isomerization of the myrcene product.

| Temperature (°C) | Pressure | Residence Time | Typical Myrcene Yield (%) | Key Side Products | Reference |

| 350-550 | Atmospheric | Variable | 60-75 | Limonene, p-menthadiene | |

| 500-600 | Vacuum | Short | 75-85 | Fragmentation products |

Experimental Protocol: Gas-Phase Pyrolysis of β-Pinene

This protocol describes a laboratory-scale continuous flow pyrolysis for the synthesis of myrcene.

Self-Validating System: The integrity of this protocol is maintained by constant monitoring of input flow rate, reactor temperature, and output product distribution via in-line GC analysis. Stable product ratios over time indicate a steady-state and successful reaction.

-

System Setup:

-

Assemble a continuous-flow gas-phase reactor, typically a quartz or stainless steel tube (e.g., 50 cm length, 1 cm inner diameter) situated within a tube furnace equipped with a programmable temperature controller.

-

Connect the inlet of the reactor to a syringe pump for liquid feed delivery and to a nitrogen gas line controlled by a mass flow controller. The liquid feed should be vaporized in a heated mixing zone before entering the reactor.

-

Connect the outlet of the reactor to a series of cold traps (e.g., in a dry ice/acetone bath at -78°C) to condense the product mixture.

-

-

Reaction Execution:

-

Purge the entire system with an inert gas (e.g., nitrogen) for 30 minutes.

-

Heat the tube furnace to the target temperature (e.g., 550°C).

-

Set the nitrogen carrier gas flow rate (e.g., 20 mL/min).

-

Begin feeding high-purity (>95%) β-pinene into the vaporization zone via the syringe pump at a controlled rate (e.g., 0.1 mL/min). The feed rate and carrier gas flow determine the residence time.

-

Allow the reaction to proceed, collecting the condensed liquid product in the cold traps.

-

-

Workup and Analysis:

-

Once the feed is complete, continue the nitrogen flow for 20 minutes to ensure all products are swept from the reactor.

-

Allow the cold traps to warm to room temperature. Combine the collected liquids.

-

Analyze the product mixture by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of β-pinene and the selectivity for myrcene.

-

Purify the myrcene from unreacted starting material and side products (like limonene) by fractional distillation under reduced pressure.

-

The Chemistry of β-Pinene Oxide: A Nexus of Rearrangement Pathways

Epoxidation of the exocyclic double bond in β-pinene yields β-pinene oxide, a highly strained and reactive intermediate. The true synthetic utility of this epoxide lies in its subsequent acid-catalyzed rearrangement, where the choice of acid—Lewis versus Brønsted—critically dictates the product outcome, providing access to distinct classes of valuable oxygenated terpenoids.

Causality and Mechanism:

-